Cas no 68654-32-0 (4-Chloro-3,4-dimethyl-2-pyrazolin-5-one)

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one 化学的及び物理的性質
名前と識別子
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- 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
- 3,4-Dimethyl-4-chlor-2-pyrazolin-5-on
- 4-Chlor-4,5-dimethyl-2,4-dihydro-pyrazol-3-on
- 4-chloro-4,5-dimethyl-2,4-dihydro-pyrazol-3-one
- WUNZPENTCVRFHU-UHFFFAOYSA-N
- 3,4-dimethyl-4-chloro-2-pyrazolin-5-one
- 4-Chloro-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one
- 68654-32-0
- 4-Chloro-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one
- starbld0032702
- SCHEMBL7240887
- 4-chloro-3,4-dimethyl-1H-pyrazol-5-one
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- インチ: InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9)
- InChIKey: WUNZPENTCVRFHU-UHFFFAOYSA-N
- ほほえんだ: CC1=NNC(=O)C1(C)Cl
計算された属性
- せいみつぶんしりょう: 146.02500
- どういたいしつりょう: 146.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 41.5Ų
じっけんとくせい
- PSA: 41.46000
- LogP: 0.25400
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C380275-1000mg |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
68654-32-0 | 1g |
$1918.00 | 2023-05-18 | ||
TRC | C380275-100mg |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
68654-32-0 | 100mg |
$253.00 | 2023-05-18 | ||
TRC | C380275-1g |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
68654-32-0 | 1g |
$ 1590.00 | 2022-06-06 | ||
TRC | C380275-750mg |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
68654-32-0 | 750mg |
$ 1200.00 | 2023-09-08 |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
4-Chloro-3,4-dimethyl-2-pyrazolin-5-oneに関する追加情報
4-Chloro-3,4-Dimethyl-2-Pyrazolin-5-One: A Comprehensive Overview
4-Chloro-3,4-Dimethyl-2-Pyrazolin-5-One, also known by its CAS Registry Number 68654-32-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolones, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The structure of 4-Chloro-3,4-Dimethyl-2-Pyrazolin-5-One features a chloro group at the 4-position, methyl groups at the 3 and 4 positions, and a ketone group at the 5-position. These structural elements contribute to its unique chemical properties and potential applications.
The synthesis of 4-Chloro-3,4-Dimethyl-2-Pyrazolin-5-One involves a series of well-established organic reactions. Typically, the compound is derived from the condensation of a suitable ketone with an amine or hydrazine derivative. The introduction of the chloro and methyl groups is achieved through precise substitution and alkylation reactions. The final product is purified using chromatographic techniques to ensure high purity and stability.
Recent studies have highlighted the potential of pyrazolone derivatives, including 4-Chloro-3,4-Dimethyl-2-Pyrazolin-5-One, in various biological systems. For instance, researchers have investigated its role as a ligand in metalloenzyme inhibition. The compound's ability to coordinate with metal ions such as zinc and copper has been explored in the context of enzyme activity modulation. This property makes it a promising candidate for drug development targeting metal-dependent enzymes involved in diseases like Alzheimer's and cancer.
In addition to its enzymatic applications, 4-Chloro-3,4-Dimethyl-2-Pyrazolin-5-One has shown potential in agricultural chemistry. Studies have demonstrated its activity as a fungicide against various plant pathogens. The compound's ability to inhibit fungal growth without causing significant harm to plants suggests its suitability for crop protection applications. Furthermore, its stability under environmental conditions makes it a viable option for sustainable agricultural practices.
The chemical stability of 4-Chloro-3,4-Dimethyl-2-Pyrazolin-5-One is another area of interest for researchers. Recent thermogravimetric analysis (TGA) studies have revealed that the compound exhibits excellent thermal stability up to 200°C. This characteristic is advantageous for its use in high-temperature industrial processes or as a stabilizer in polymer formulations.
In terms of spectroscopic analysis, the compound has been thoroughly characterized using techniques such as UV-vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). These analyses have provided insights into its electronic structure and molecular interactions. For example, the IR spectrum confirms the presence of strong C=O stretching vibrations characteristic of pyrazolone derivatives.
The pharmacokinetic properties of 4-Chloro-3,4-Dimethyl-2-Pyrazolin-5-One have also been studied in preclinical models. Research indicates that the compound exhibits moderate bioavailability when administered orally, with an absorption half-life of approximately 1 hour. Its distribution into tissues such as liver and kidney suggests potential for systemic therapeutic applications.
In conclusion, 4-Chloro-3,4-Dimethyl-2-Pyrazolin
68654-32-0 (4-Chloro-3,4-dimethyl-2-pyrazolin-5-one) 関連製品
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